Aziridine, 2-benzoyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)-
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Overview
Description
Aziridine, 2-benzoyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)- is a chiral aziridine derivative Aziridines are three-membered nitrogen-containing heterocycles that are known for their high ring strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aziridine, 2-benzoyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)- typically involves the reaction of appropriate precursors under controlled conditions. One common method is the nucleophilic ring-opening of epoxides with amines, followed by subsequent functional group modifications. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Aziridine, 2-benzoyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)- undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different products depending on the nucleophile used.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may modify the functional groups attached to the aziridine ring.
Substitution Reactions: Substitution reactions can occur at the benzoyl, methylphenylsulfonyl, or phenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring-opening reactions can lead to the formation of amino alcohols, amino thiols, or other derivatives, depending on the nucleophile.
Scientific Research Applications
Aziridine, 2-benzoyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of aziridine, 2-benzoyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)- involves the reactivity of the aziridine ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions that form various products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reagents used in the reaction.
Comparison with Similar Compounds
Similar Compounds
- Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-dipropyl-, (2R,3S)-rel-
- Aziridine, 2-ethenyl-3-ethyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)-rel-
- Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-
Uniqueness
Aziridine, 2-benzoyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)- is unique due to the presence of the benzoyl and phenyl groups, which impart distinct chemical properties and reactivity compared to other aziridine derivatives
Properties
CAS No. |
516520-25-5 |
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Molecular Formula |
C22H19NO3S |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
[(2R,3S)-1-(4-methylphenyl)sulfonyl-3-phenylaziridin-2-yl]-phenylmethanone |
InChI |
InChI=1S/C22H19NO3S/c1-16-12-14-19(15-13-16)27(25,26)23-20(17-8-4-2-5-9-17)21(23)22(24)18-10-6-3-7-11-18/h2-15,20-21H,1H3/t20-,21+,23?/m0/s1 |
InChI Key |
BCWJPYBVTNWFEG-ZOAFEQKISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2[C@H]([C@@H]2C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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